molecular formula C27H21F3N6O2S B10898030 N'-(1H-indol-3-ylmethylene)-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

N'-(1H-indol-3-ylmethylene)-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B10898030
M. Wt: 550.6 g/mol
InChI Key: SSKPZKWHELDKOT-VWJSQJICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an indole moiety, a triazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps, including the formation of the indole moiety, the triazole ring, and the final coupling reactions. Common synthetic routes may include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Synthesis of the Triazole Ring: This can be done using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final steps involve coupling the indole and triazole intermediates under specific conditions, often using catalysts and reagents such as palladium or copper complexes.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the triazole ring or the indole moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Catalysts: Palladium, copper complexes, etc.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to partially or fully reduced compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the development of new materials with specific properties, such as fluorescence or conductivity.

    Chemical Biology: The compound can be used as a probe to study biological processes, given its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, triazole-containing compounds, and molecules with trifluoromethyl groups. Examples include:

    Indole-3-carbinol: Known for its anticancer properties.

    1,2,4-Triazole: A core structure in many antifungal agents.

    Trifluoromethylbenzene: Used in various pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-({5-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE lies in its combination of functional groups, which may confer unique properties and activities not found in simpler compounds.

Properties

Molecular Formula

C27H21F3N6O2S

Molecular Weight

550.6 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-[[5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H21F3N6O2S/c1-38-21-11-9-17(10-12-21)25-34-35-26(36(25)20-6-4-5-19(13-20)27(28,29)30)39-16-24(37)33-32-15-18-14-31-23-8-3-2-7-22(18)23/h2-15,31H,16H2,1H3,(H,33,37)/b32-15+

InChI Key

SSKPZKWHELDKOT-VWJSQJICSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N/N=C/C4=CNC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.